2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclobutyl group and a furyl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the annulation of the triazole fragment to the pyrimidine ring, which can be achieved through the oxidation of aminopyrimidine Schiff bases . Industrial production methods often utilize microwave-mediated, catalyst-free synthesis, which involves the use of enaminonitriles and benzohydrazides . This method is eco-friendly and results in high yields of the target compound.
Chemical Reactions Analysis
2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron(III) chloride for mild oxidation and orthoesters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of aminopyrimidine Schiff bases with iron(III) chloride leads to the formation of the triazolopyrimidine system .
Scientific Research Applications
2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antifungal, antibacterial, and antitumor agent . It has also been investigated for its potential use in the treatment of Alzheimer’s disease and insomnia . Additionally, this compound has applications in the field of agriculture as a herbicidal agent . In material sciences, it has been used in the development of corrosion inhibitors .
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of histone lysine-specific demethylase 1 (LSD1), which is implicated in the development of cancers . This inhibition leads to the accumulation of specific histone marks, resulting in changes in gene expression and cellular behavior . Additionally, it has been found to inhibit influenza virus RNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
2-Cyclobutyl-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine compounds, such as 7-aryl-5-methyl-2-amino-triazolopyrimidines . While these compounds share a similar core structure, the presence of different substituents, such as the cyclobutyl and furyl groups in this compound, contributes to its unique chemical properties and biological activities. Other similar compounds include 1,2,4-triazolo[1,5-a]pyridines, which have been studied for their potential as RORγt inverse agonists and JAK inhibitors .
Properties
Molecular Formula |
C13H12N4O |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-cyclobutyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12N4O/c1-3-9(4-1)12-15-13-14-7-6-10(17(13)16-12)11-5-2-8-18-11/h2,5-9H,1,3-4H2 |
InChI Key |
TZLRMVFUIAYDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Origin of Product |
United States |
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